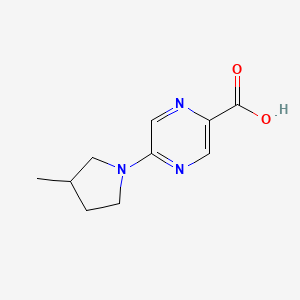
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one, also known as AMPP, is a synthetic compound that has shown potential in scientific research. It is a pyrrolidone derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which may have beneficial effects in the treatment of certain medical conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential in the treatment of various medical conditions.
Advantages and Limitations for Lab Experiments
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one, including further studies on its mechanism of action, potential applications in the treatment of various medical conditions, and optimization of its synthesis and formulation for use in laboratory experiments. Additionally, there may be potential for the development of new derivatives of this compound with improved properties and efficacy.
Synthesis Methods
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of 4-hydroxy-3-methoxyacetophenone with methylamine and acetic anhydride. Another method involves the reaction of 4-hydroxy-3-methoxyacetophenone with methylamine and acetic acid, followed by cyclization with phosgene.
Scientific Research Applications
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one has been studied for its potential use in treating a variety of medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool in imaging studies.
properties
IUPAC Name |
3-(4-acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(16)10-4-5-11(13(8-10)18-3)19-12-6-7-15(2)14(12)17/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRXQIIEKMMPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2CCN(C2=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)

![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)


![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)


![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)